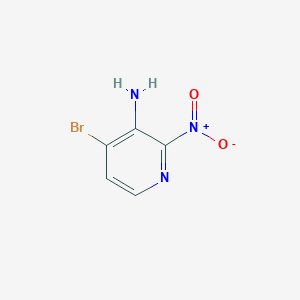

1-ethyl-1H-imidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

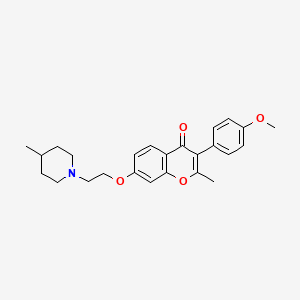

1-Ethyl-1H-imidazol-2-amine is a compound with the CAS Number: 22944-65-6 and a molecular weight of 111.15 . It is a white or colorless solid that is highly soluble in water and other polar solvents . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, and it was obtained by the reaction of glyoxal and formaldehyde in ammonia . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

The molecular formula of 1-ethyl-1H-imidazol-2-amine is C5H9N3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

1-Ethyl-1H-imidazol-2-amine has a molecular weight of 111.15 . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Synthesis and Transformations in Organic Chemistry :

- Jasiński, M., et al. (2008) described the synthesis of new 1H-imidazole 3-oxides with a substituted acetate group, which can be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives or 2,3-bis(imidazolyl)propanoates, demonstrating the compound's versatility in organic synthesis (Jasiński et al., 2008).

- Rao, C., et al. (2017) reported a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines using ethyl tertiary amines as carbon sources, indicating the role of 1-ethyl-1H-imidazol-2-amine in facilitating complex organic reactions (Rao et al., 2017).

Applications in Polymer and Material Science :

- Ranucci, E., et al. (2003) explored the kinetics of coupling reactions of 2-[(1-imidazolyl)formyloxy]ethyl methacrylate with alcohols and amines, highlighting the selectivity of 1-ethyl-1H-imidazol-2-amine in creating multifunctional monomers and polymers (Ranucci et al., 2003).

Chemical Analysis and Detection Techniques :

- You, J., et al. (2006) developed a method for the determination of amino compounds using a condensation reaction with 1-ethyl-1H-imidazol-2-amine derivatives, indicating its utility in sensitive fluorescence detection for analytical chemistry applications (You et al., 2006).

Catalysis and Reaction Enhancement :

- Helal, C. J., et al. (2002) described the synthesis of 1-alkyl-4-imidazolecarboxylates through a reaction involving ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and primary amines, demonstrating 1-ethyl-1H-imidazol-2-amine's role in catalyzing regioselective synthesis (Helal et al., 2002).

Environmental Applications :

- Kiso, Y., et al. (1987) found that imidazole derivatives, including 1-ethyl-1H-imidazol-2-amine, enhance the catalytic activity of ruthenium carbonyl in the formation of ethylene glycol from synthesis gas, indicating its potential in environmental applications (Kiso et al., 1987).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-ethylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFZAPBAXWBESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-imidazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)

![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2930420.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)